4-Cyanobutylzinc bromide
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Overview
Description
4-Cyanobutylzinc bromide is an organozinc compound with the molecular formula NC(CH2)4ZnBr. It is commonly used in organic synthesis, particularly in palladium-catalyzed Negishi cross-coupling reactions to construct carbon-carbon bonds by coupling with organic halides or triflates .
Preparation Methods
4-Cyanobutylzinc bromide can be synthesized through various methods. One common synthetic route involves the reaction of 4-cyanobutyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture sensitivity . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring the purity and consistency of the product.
Chemical Reactions Analysis
4-Cyanobutylzinc bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with organic halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.
Coupling Reactions: It is used in Negishi cross-coupling reactions to prepare compounds such as 5-(3-Thienyl)pentanenitrile by reacting with 3-bromothiophene in the presence of a nickel catalyst.
Vinylation Reactions: It can react with α-(pseudo)halo vinylphosphonates in the presence of a palladium catalyst to form α-cyanobutyl vinylphosphonates.
Common reagents used in these reactions include palladium and nickel catalysts, and the major products formed depend on the specific reactants used.
Scientific Research Applications
4-Cyanobutylzinc bromide has a wide range of applications in scientific research:
Biology: It can be used to synthesize biologically active compounds for research purposes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism by which 4-Cyanobutylzinc bromide exerts its effects involves its role as a nucleophile in cross-coupling reactions. The zinc atom in the compound coordinates with the palladium catalyst, facilitating the transfer of the cyanobutyl group to the organic halide or triflate. This results in the formation of a new carbon-carbon bond, which is the key step in the Negishi coupling reaction .
Comparison with Similar Compounds
4-Cyanobutylzinc bromide can be compared with other organozinc compounds such as:
- 4-Cyanobenzylzinc bromide
- 4-Fluorophenylzinc bromide
- 4-Biphenylmagnesium bromide
- 4-Benzyloxyphenylmagnesium bromide
These compounds share similar reactivity patterns in cross-coupling reactions but differ in the specific functional groups attached to the zinc atom. The uniqueness of this compound lies in its cyanobutyl group, which imparts distinct reactivity and selectivity in synthetic applications .
Properties
CAS No. |
226570-68-9 |
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Molecular Formula |
C5H8BrNZn |
Molecular Weight |
227.4 g/mol |
IUPAC Name |
bromozinc(1+);pentanenitrile |
InChI |
InChI=1S/C5H8N.BrH.Zn/c1-2-3-4-5-6;;/h1-4H2;1H;/q-1;;+2/p-1 |
InChI Key |
WGCKXFGNNBONBG-UHFFFAOYSA-M |
SMILES |
[CH2-]CCCC#N.[Zn+]Br |
Canonical SMILES |
[CH2-]CCCC#N.[Zn+]Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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